molecular formula C11H6BrNS B8699141 1-Bromo-4-isothiocyanatonaphthalene

1-Bromo-4-isothiocyanatonaphthalene

Cat. No. B8699141
M. Wt: 264.14 g/mol
InChI Key: BLDHNUAFBSGUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-isothiocyanatonaphthalene is a useful research compound. Its molecular formula is C11H6BrNS and its molecular weight is 264.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4-isothiocyanatonaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-isothiocyanatonaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Bromo-4-isothiocyanatonaphthalene

Molecular Formula

C11H6BrNS

Molecular Weight

264.14 g/mol

IUPAC Name

1-bromo-4-isothiocyanatonaphthalene

InChI

InChI=1S/C11H6BrNS/c12-10-5-6-11(13-7-14)9-4-2-1-3-8(9)10/h1-6H

InChI Key

BLDHNUAFBSGUBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)N=C=S

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-4-aminonapthalene (2.6 g, 12 mmol) in dichloromethane (45 mL) was added di(1H-imidazol-1-yl)methanethione (2.1 g, 12 mmol). The reaction was allowed to stir for 16 h, at which point the reaction was concentrated to give a gray solid. The solid was slurried in 50% EtOAc/hexanes and filtered through a pad of silica gel, rinsing with 400 mL 50% EtOAc/hexanes. The solution was concentrated to give 1-bromo-4-isothiocyanatonaphthalene as a gray solid, which was used without further purification.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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